molecular formula C12H16N2O3S B249293 [4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B249293
M. Wt: 268.33 g/mol
InChI Key: MHTISYOSPFULJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperazine ring and a methylsulfonyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE can be synthesized through several methodsThe reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of 1-benzoyl-4-(methylsulfonyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the methylsulfonyl group can enhance the compound’s solubility and stability. The piperazine ring can interact with various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is unique due to the presence of both the benzoyl and methylsulfonyl groups, which confer specific chemical and biological properties. This combination enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

MHTISYOSPFULJR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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